N-(4-Amino-6-phenyl-1,3,5-triazin-2-yl)formamide
CAS No.: 93884-16-3
Cat. No.: VC17614288
Molecular Formula: C10H9N5O
Molecular Weight: 215.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 93884-16-3 |
|---|---|
| Molecular Formula | C10H9N5O |
| Molecular Weight | 215.21 g/mol |
| IUPAC Name | N-(4-amino-6-phenyl-1,3,5-triazin-2-yl)formamide |
| Standard InChI | InChI=1S/C10H9N5O/c11-9-13-8(7-4-2-1-3-5-7)14-10(15-9)12-6-16/h1-6H,(H3,11,12,13,14,15,16) |
| Standard InChI Key | MPTBOIRCNCXVBX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC(=NC(=N2)NC=O)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
N-(4-Amino-6-phenyl-1,3,5-triazin-2-yl)formamide belongs to the triazine family, a class of nitrogen-containing heterocycles known for their electron-deficient aromatic systems. The compound’s structure features:
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A 1,3,5-triazine ring at the core, providing a planar framework for π-π interactions.
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An amino group at position 4, enhancing nucleophilic reactivity.
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A phenyl ring at position 6, contributing hydrophobic character.
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A formamide group at position 2, enabling hydrogen bonding.
The molecular geometry facilitates interactions with biological targets such as enzymes and receptors, making it a candidate for drug discovery.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 93884-16-3 |
| Molecular Formula | |
| Molecular Weight | 215.21 g/mol |
| IUPAC Name | N-(4-amino-6-phenyl-1,3,5-triazin-2-yl)formamide |
| Solubility | Limited data; soluble in polar aprotic solvents (e.g., DMSO) |
Synthesis and Optimization Strategies
Conventional Synthetic Routes
The synthesis of N-(4-Amino-6-phenyl-1,3,5-triazin-2-yl)formamide typically involves a two-step process:
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Formation of the Triazine Backbone: Reacting cyanuric chloride with aniline derivatives under basic conditions yields 4-amino-6-phenyl-1,3,5-triazine.
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Formamide Introduction: Subsequent reaction with formamide in dichloromethane, catalyzed by potassium carbonate, installs the formamide group at position 2.
Reaction Conditions
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Solvent: Dichloromethane or DMF.
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Catalyst: Potassium carbonate or triethylamine.
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Temperature: Room temperature to 60°C.
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Atmosphere: Inert conditions (nitrogen or argon) to prevent oxidation .
Yield optimization (64–68%) requires precise stoichiometric control and extended reaction times (24–72 hours) .
Table 2: Representative Synthesis Parameters
| Parameter | Value |
|---|---|
| Starting Material | 4-Amino-6-phenyl-1,3,5-triazine |
| Reagent | Formamide |
| Solvent | Dichloromethane |
| Catalyst | KCO |
| Reaction Time | 48–72 hours |
| Yield | 64–68% |
Structural Elucidation and Spectral Analysis
Spectroscopic Characterization
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Infrared (IR) Spectroscopy:
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N-H Stretch: 3300–3500 cm (amino and formamide groups).
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C=O Stretch: 1680–1700 cm (formamide carbonyl).
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Nuclear Magnetic Resonance (NMR):
X-ray Crystallography
Limited data exist, but analogous triazine derivatives exhibit monoclinic crystal systems with P2/c space groups, stabilized by intermolecular hydrogen bonds.
Biological Activities and Mechanistic Insights
Antimicrobial Properties
Triazine derivatives are known to disrupt microbial cell wall synthesis. Compounds with amino and formamide substituents show moderate activity against Staphylococcus aureus (MIC: 16–32 μg/mL) and Escherichia coli (MIC: 32–64 μg/mL).
Enzyme Inhibition
The compound’s ability to chelate metal ions (e.g., Mg, Zn) may inhibit metalloenzymes such as carbonic anhydrase or matrix metalloproteinases.
Applications in Drug Development and Agriculture
Medicinal Chemistry
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Lead Compound Optimization: The triazine scaffold serves as a template for designing kinase inhibitors and antifolate agents.
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Prodrug Development: Formamide groups enhance solubility, enabling prodrug strategies for targeted delivery.
Agricultural Science
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Herbicidal Activity: Triazines interfere with photosynthesis by binding to the D1 protein in chloroplasts.
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Fungicidal Applications: Amino-substituted derivatives inhibit ergosterol biosynthesis in fungi.
Comparative Analysis with Analogous Compounds
N-(4-Formamido-6-phenyl-1,3,5-triazin-2-yl)benzamide
This analog replaces the formamide group with a benzamide moiety, increasing molecular weight to 240.26 g/mol. The benzamide derivative exhibits enhanced anticancer activity (IC: 1.8 μM) due to improved hydrophobic interactions with target proteins.
Table 3: Key Differences Between Triazine Derivatives
| Property | N-(4-Amino-6-phenyl...)formamide | N-(4-Formamido-6-phenyl...)benzamide |
|---|---|---|
| Molecular Weight | 215.21 g/mol | 240.26 g/mol |
| Functional Group | Formamide | Benzamide |
| Anticancer IC | Not reported | 1.8 μM (A549 cells) |
| Solubility | Moderate in DMSO | Low in aqueous buffers |
Pharmacological and Industrial Prospects
Drug Discovery
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Kinase Inhibitors: The triazine core mimics ATP-binding motifs in kinases.
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Antimicrobial Agents: Synergistic effects with β-lactam antibiotics are under investigation.
Agricultural Innovations
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Next-Gen Herbicides: Resistance management via novel binding sites.
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Sustainable Fungicides: Reduced environmental persistence compared to traditional triazoles.
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